Nopaline

Übersicht

Beschreibung

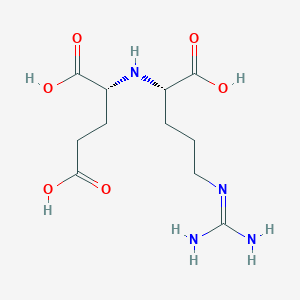

Nopaline is a chemical compound derived from the amino acids glutamic acid and arginine. It is classified as an opine, a group of compounds produced by the interaction of certain bacteria with plant tissues. This compound is specifically associated with the bacterium Agrobacterium tumefaciens, which causes crown gall disease in plants. This compound is utilized by the bacterium as a source of carbon and nitrogen.

Wissenschaftliche Forschungsanwendungen

Nopaline has several scientific research applications, including:

Chemistry: this compound is used as a model compound to study enzyme-catalyzed reactions and the synthesis of opines.

Biology: It is used to investigate the interactions between and plant hosts, particularly in the context of crown gall disease.

Medicine: Research on this compound contributes to understanding plant-pathogen interactions and developing strategies to control bacterial infections in plants.

Industry: this compound is used in the production of genetically modified plants, where it serves as a marker to identify successful gene transfer events.

Wirkmechanismus

Target of Action

Nopaline, also known as D-Nopaline, is a chemical compound derived from the amino acids glutamic acid and arginine . It is classified as an opine . The primary target of this compound is the bacterium Agrobacterium . The opines, including this compound, are used as carbon and nitrogen sources and metabolized by Agrobacterium .

Mode of Action

This compound interacts with its target, Agrobacterium, by serving as a source of carbon and nitrogen . This interaction results in the metabolism of this compound by the bacterium, which allows it to proliferate.

Biochemical Pathways

This compound is involved in the opine biosynthesis pathway . It is a condensation product of amino acids and keto acids or may be derived from sugars . The opines, including this compound, are metabolized by Agrobacterium, which uses them as sources of carbon and nitrogen .

Result of Action

The action of this compound results in its metabolism by Agrobacterium . This provides the bacterium with necessary nutrients, allowing it to proliferate. The molecular and cellular effects of this action involve the conversion of this compound into other compounds within the metabolic pathways of the bacterium.

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of this compound can induce the activity of the this compound synthase (nos) promoter in both vegetative and reproductive organs .

Biochemische Analyse

Biochemical Properties

Nopaline plays a significant role in biochemical reactions. It is a product of the interaction between certain enzymes, proteins, and other biomolecules. The production of this compound is catalyzed by a group of enzymes called opine dehydrogenases (OpDHs), which ensure continuous flux of glycolysis and a constant supply of ATP by maintaining the NADH/NAD+ ratio during exercise and hypoxia .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. The activity of the this compound synthase (nos) promoter, which is responsible for the production of this compound, is differentially regulated in several plant organs . This suggests that this compound may have diverse effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound action involves its interaction with various biomolecules. The this compound synthase gene (nos) is located near the right border of the T-DNA . The enzyme encoded by this gene, THCAS, is involved in the conversion of cannabigerolic acid to THCA and cannabichromenic acid (CBCA) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Regulatory elements controlling temporal and organ-specific expression of the this compound (nos) gene have been identified by analyzing deletion mutants of the promoter . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in significant metabolic pathways. The metabolism of glutamate into ornithine, arginine, proline, and polyamines, including this compound, is a major network of nitrogen-metabolizing pathways in plants . This network also produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transport systems. The octopine/nopaline transport system permease protein, encoded by the occ and noc regions of octopine and this compound Ti plasmids in Agrobacterium tumefaciens, is responsible for the catabolic utilization of octopine and this compound .

Subcellular Localization

The subcellular localization of proteins involved in similar biochemical pathways can provide some insights . For instance, the subcellular localization of fibrillarin2, a nucleolar protein in Nicotiana benthamiana, was found to be crucial for its function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nopaline can be synthesized through the enzymatic reaction involving this compound synthase, which catalyzes the condensation of arginine and alpha-ketoglutaric acid. The reaction typically occurs under physiological conditions, with the enzyme facilitating the formation of this compound from its precursors.

Industrial Production Methods

In an industrial setting, this compound production involves the cultivation of Agrobacterium tumefaciens strains that carry the this compound synthase gene. The bacteria are grown in a controlled environment where they infect plant tissues, leading to the production of this compound. The compound is then extracted and purified from the plant tissues.

Analyse Chemischer Reaktionen

Types of Reactions

Nopaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo-nopaline and reduced this compound, which have different chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octopine: Another opine produced by , derived from arginine and pyruvate.

Agropine: An opine produced by certain strains of , derived from glutamic acid and glucose.

Uniqueness of Nopaline

This compound is unique in its specific interaction with this compound synthase and its role in the metabolism of Agrobacterium tumefaciens. Unlike octopine and agropine, this compound is derived from glutamic acid and arginine, giving it distinct chemical properties and biological functions. Its specific role in crown gall disease and its use as a marker in genetic engineering highlight its importance in scientific research and biotechnology.

Eigenschaften

IUPAC Name |

(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKYZBGVKHTLTN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945005 | |

| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22350-70-5 | |

| Record name | Nopaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22350-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOPALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8EP5F7X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

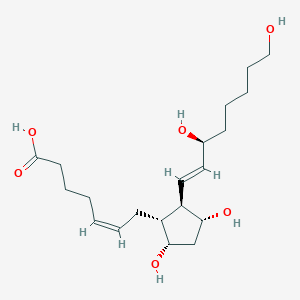

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

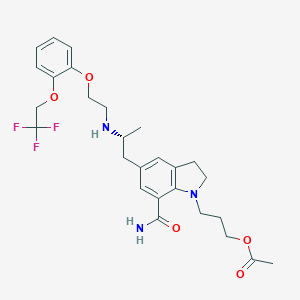

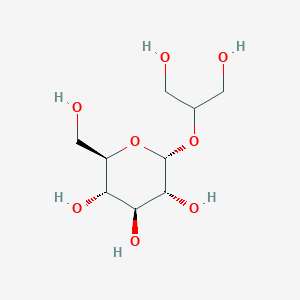

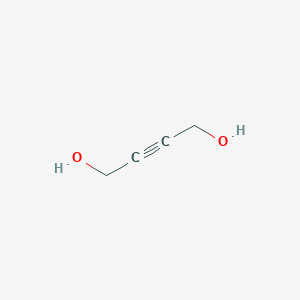

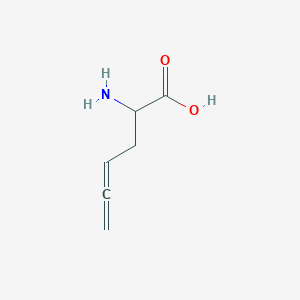

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)